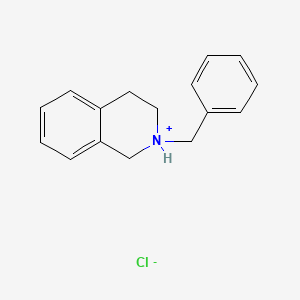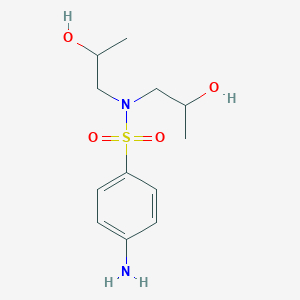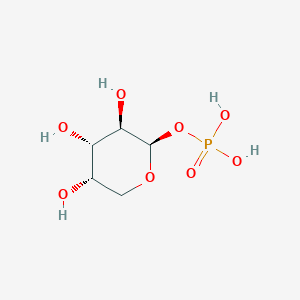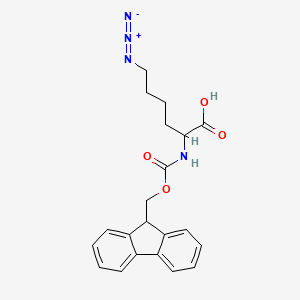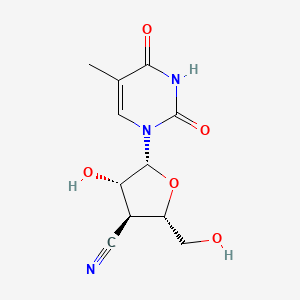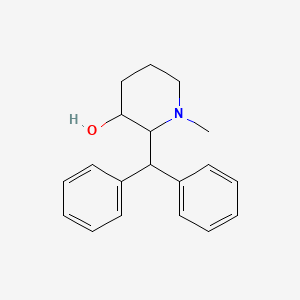
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings
Preparation Methods
The synthesis of 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of N-ethyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is employed in the synthesis of poly(aryl ethers) and other industrially relevant polymers.
Mechanism of Action
The mechanism by which 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is also a versatile solvent used in similar reactions, but it has a different ring structure and chemical properties.
N,N′-Dimethylpropylene urea: Another similar compound used as a solvent, but with distinct applications and reactivity.
The uniqueness of this compound lies in its combined pyridine and morpholine rings, which confer specific chemical and biological properties not found in other related compounds.
Properties
CAS No. |
94882-03-8 |
|---|---|
Molecular Formula |
C11H21IN2O |
Molecular Weight |
324.20 g/mol |
IUPAC Name |
4-(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)morpholine;iodide |
InChI |
InChI=1S/C11H21N2O.HI/c1-13(2)7-3-11(4-8-13)12-5-9-14-10-6-12;/h3H,4-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XVMUWGFKJKTYHU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(=CC1)N2CCOCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


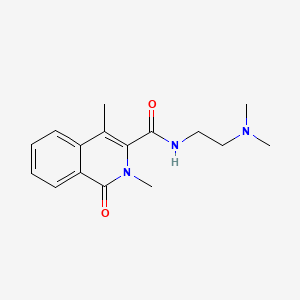
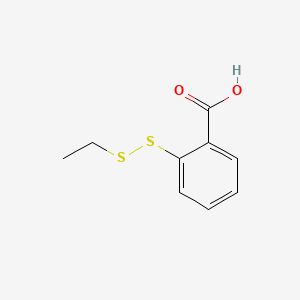
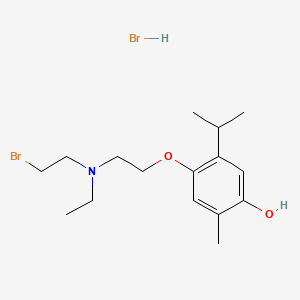
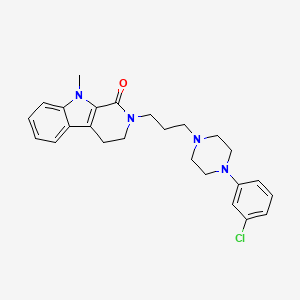
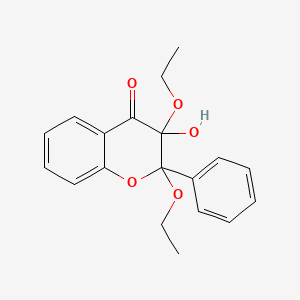
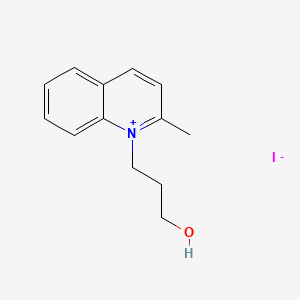

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
